![molecular formula C10H16O2 B14697359 (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 30860-35-6](/img/structure/B14697359.png)
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the use of enantioselective construction techniques. One common method is the catalytic pyrolysis of cellulose, which can produce the desired compound under specific conditions. For example, using catalysts such as Sn-MCM-41, montmorillonite K10, or aluminum titanate nanopowder at temperatures of 500°C and 350°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound for various applications.
化学反応の分析
Types of Reactions
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-oxide
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
What sets (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one apart from similar compounds is its specific stereochemistry and the presence of the oxabicyclo ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
30860-35-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChIキー |
RRAKNOYKYSYKGN-XCBNKYQSSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)COC2=O |
正規SMILES |
CC1(C2CCC1(C(=O)OC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


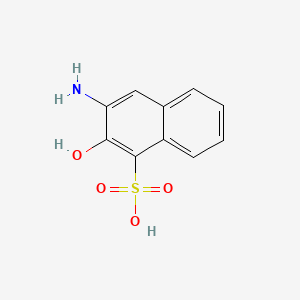

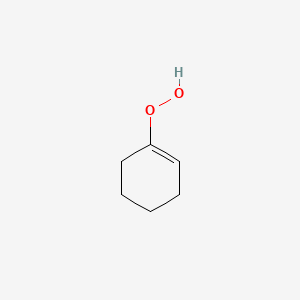
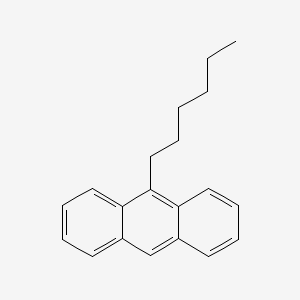

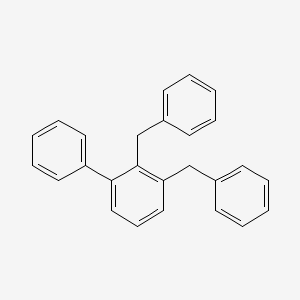
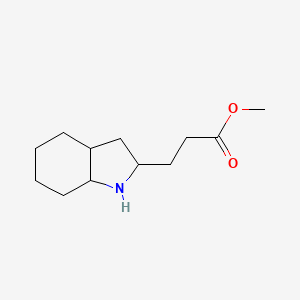

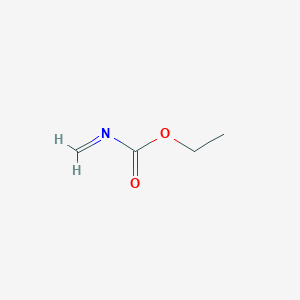
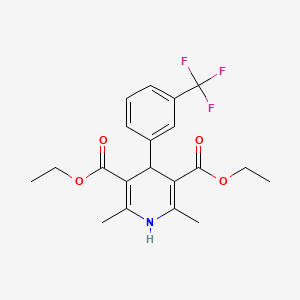
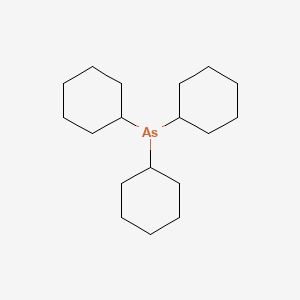
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
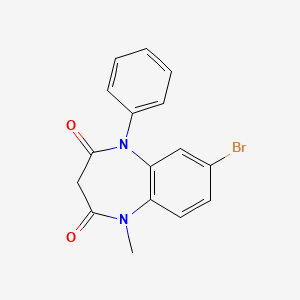
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
